[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKVVDJFQTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials
- Pyridin-3-ylmethylamine : Prepared via reduction of pyridine-3-carboxaldehyde derivatives or through nucleophilic substitution of halogenated pyridine precursors.
- 2-(Thiophen-2-yl)acetaldehyde : Derived from thiophene derivatives via oxidation or formylation processes.
Preparation Methods
Direct Nucleophilic Substitution and Reductive Amination
Method A: Nucleophilic Substitution of Pyridine Derivatives
-
- Pyridine-3-carboxaldehyde or halogenated pyridine precursors are reacted with methylamine derivatives under basic conditions.
- Catalysts such as potassium carbonate or potassium tert-butoxide facilitate nucleophilic attack.
-
- Pyridine-3-carboxaldehyde is converted to pyridin-3-ylmethylamine via reductive amination using ammonia or methylamine in the presence of sodium cyanoborohydride or sodium borohydride .
- The aldehyde reacts with methylamine to form an imine intermediate, which is then reduced to the amine.
- A study demonstrated the use of reductive amination at room temperature with high yields (~85%) for pyridin-3-ylmethylamine synthesis.
Synthesis of 2-(Thiophen-2-yl)acetaldehyde
Method B: Formylation of Thiophene
- Reagents & Conditions :
- Thiophene is subjected to Vilsmeier-Haack formylation using POCl₃ and DMF .
- Reaction occurs at 0°C to room temperature, yielding 2-thiophenecarboxaldehyde, which is subsequently reduced or oxidized to 2-(thiophen-2-yl)acetaldehyde.
- Reagents & Conditions :
-
- Oxidation of 2-(Thiophen-2-yl)ethanol using PCC (Pyridinium chlorochromate) or Jones reagent .
- The formylation method provides aldehyde yields exceeding 80%, with high purity confirmed via NMR and IR spectroscopy.
Coupling via Reductive Amination
Method C: Reductive Amination of Pyridin-3-ylmethylamine with 2-(Thiophen-2-yl)acetaldehyde
- Reaction Conditions :
- Mix pyridin-3-ylmethylamine with 2-(thiophen-2-yl)acetaldehyde in anhydrous ethanol or methanol.
- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
- Maintain mild acidic conditions (pH 4-5) to favor imine formation.
- Reaction Conditions :
Outcome :
- Formation of the target compound with yields typically ranging from 70-85%.
- This method offers high selectivity and minimal side reactions, confirmed via NMR and mass spectrometry.
Multicomponent Reactions (MCR)
Method D: Groebke-Blackburn-Bienayme (GBBR) Reaction
- Utilized for constructing heterocyclic frameworks involving pyridine, aldehyde, and isocyanides.
- Procedure :
- Combine pyridine-2-amine, aldehyde, and isocyanide in methanol with acetic acid catalyst.
- Heat at 80°C for 4 hours.
- Post-reaction, perform purification via chromatography.
- This approach allows rapid synthesis of complex heterocycles with high yields (~75%) and is adaptable for introducing the thiophene moiety.
Post-Synthesis Functionalization
- Substitution reactions on the pyridine or thiophene rings using electrophiles or nucleophiles to introduce functional groups, enhancing biological activity or physical properties.
Data Tables of Preparation Methods
Research Findings and Notes
-
- Mild acidic conditions (pH 4-5) favor reductive amination efficiency.
- Use of anhydrous solvents enhances selectivity.
- Catalysts like p-toluenesulfonic acid improve yields in multicomponent reactions.
-
- Column chromatography with silica gel, using gradients of ethyl acetate/hexanes.
- Recrystallization from ethanol or acetonitrile for high purity.
Safety and Environmental Considerations :
- Use of green solvents like ethanol and 2-MeTHF.
- Proper handling of reagents like POCl₃ and aldehydes due to toxicity.
Chemical Reactions Analysis
Types of Reactions
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its unique structural features. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development targeting various diseases. For example, compounds with similar structures have been reported to exhibit potent anti-inflammatory activities both in vitro and in vivo.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting its potential role in treating cancers such as gastrointestinal stromal tumors (GIST) by targeting mutated c-KIT pathways .
Organic Synthesis
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine serves as an essential building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create novel derivatives with potentially enhanced biological activities.
Materials Science
In materials science, this compound is explored for its applications in developing conductive polymers and organic semiconductors . The electronic properties imparted by the thiophene moiety can enhance the performance of materials used in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biochemical Research
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play a critical role in drug metabolism, influencing the pharmacokinetics of various therapeutic agents.
The biological activity of this compound is attributed to its ability to interact with various enzymes and cellular pathways:
Enzyme Interactions
The compound has been shown to modulate the activity of cytochrome P450 enzymes, influencing drug metabolism and efficacy. Additionally, it may affect other enzymes involved in metabolic pathways.
Cellular Effects
Research indicates that this compound can influence several cellular processes:
- Cell Signaling : It affects pathways like MAPK/ERK, crucial for cell growth and differentiation.
- Gene Expression : Alters gene expression patterns, impacting cellular responses to stimuli.
- Metabolism : Affects cellular metabolism, suggesting a role in energy homeostasis.
Molecular Mechanism
The molecular mechanism underlying the biological activity involves binding to specific biomolecules, acting as either an inhibitor or activator depending on the context. For instance, it may inhibit kinases by binding to their ATP-binding sites, preventing essential phosphorylation events for signal transduction.
Mechanism of Action
The mechanism of action of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Effects
The following table highlights key structural differences between the target compound and its analogs:
| Compound Name | Aromatic Systems | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine | Pyridine (C₅H₅N), Thiophene (C₄H₄S) | Pyridin-3-ylmethyl, 2-(thiophen-2-yl)ethyl | C₁₂H₁₄N₂S | 218.07 | Electron-deficient pyridine; secondary amine linkage |
| 2-(Thiophen-2-YL)ethylamine | Two thiophenes (C₄H₄S) | Thiophen-3-ylmethyl, 2-(thiophen-2-yl)ethyl | C₁₁H₁₃NS₂ | 223.40 | Dual thiophene system; sulfur-rich structure |
| [(3,5-Dimethylphenyl)methyl][2-(thiophen-2-yl)ethyl]amine | Benzene (C₆H₆), Thiophene (C₄H₄S) | 3,5-Dimethylphenylmethyl, thiophen-2-yl ethyl | C₁₅H₁₉NS | 245.12 | Electron-rich benzene; steric hindrance from methyl groups |
| 2-(Thiophen-2-yl)pyridin-3-amine | Pyridine (C₅H₅N), Thiophene (C₄H₄S) | Thiophen-2-yl, amine at pyridine C3 | C₉H₈N₂S | 176.24 | Direct thiophene-pyridine conjugation; primary amine |
| [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride | Indole (C₈H₇N), Thiophene (C₄H₄S) | Indol-3-yl ethyl, thiophen-2-yl methyl | C₁₆H₁₇N₂S·HCl | 308.85 | Electron-rich indole; tertiary amine salt |
Key Observations:
- Aromatic Systems : The target compound’s pyridine-thiophene combination contrasts with analogs featuring dual thiophenes (e.g., 2-(Thiophen-2-YL)ethylamine) or benzene-thiophene pairs. Pyridine’s electron-withdrawing nature may enhance solubility in polar solvents compared to benzene derivatives .
- Amine Linkage : Secondary amines (as in the target) generally exhibit higher basicity than tertiary amines (e.g., [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride) but lower than primary amines (e.g., 2-(thiophen-2-yl)pyridin-3-amine) .
- Steric Effects : Bulky substituents like 3,5-dimethylphenyl or indole may hinder molecular interactions compared to the target’s pyridin-3-ylmethyl group.
Physicochemical Properties
Limited experimental data are available for the target compound, but comparisons can be inferred from analogs:
- Solubility : Pyridine-containing compounds often show moderate aqueous solubility due to hydrogen-bonding capability, whereas thiophene-rich analogs (e.g., 2-(Thiophen-2-YL)ethylamine) may favor organic solvents .
- Thermal Stability : Thiophene derivatives typically exhibit higher thermal stability than benzene analogs, but the pyridine-thiophene combination in the target could balance stability and reactivity .
Biological Activity
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound notable for its unique structural features, which include both pyridine and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and cellular pathways. This article reviews the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.
Enzyme Interactions
This compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. Such interactions can influence the pharmacokinetics of various therapeutic agents, potentially leading to altered efficacy and safety profiles. Additionally, it may modulate the activity of other enzymes involved in metabolic pathways.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling : It influences pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.
- Gene Expression : The compound can alter gene expression patterns, impacting cellular responses to external stimuli.
- Metabolism : It has been reported to affect cellular metabolism, suggesting a role in energy homeostasis.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules. It can act as either an inhibitor or an activator of enzymes depending on the context. For instance, it may inhibit certain kinases by binding to their ATP-binding sites, thus preventing phosphorylation events essential for signal transduction.
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary with dosage:
- Low Doses : Exhibited anti-inflammatory and antioxidant activities.
- Higher Doses : May lead to cytotoxic effects on various cell lines, indicating a dose-dependent response that warrants further investigation.
Types of Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Can form N-oxides or sulfoxides.
- Reduction : Leads to reduced derivatives of the pyridine or thiophene rings.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the rings, resulting in various derivatives.
Stability Considerations
The stability of this compound is influenced by environmental conditions. It remains stable under controlled conditions but may degrade under extreme pH or temperature settings. This stability is crucial for its application in biological studies and potential therapeutic use.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, outperforming some established antibiotics. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
In cancer research, this compound derivatives have shown promising results:
Q & A
Q. What are the common synthetic routes for [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Route A: Reacting 3-(aminomethyl)pyridine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux .
- Route B: Reductive amination of pyridine-3-carbaldehyde with 2-(thiophen-2-yl)ethylamine using NaBH₃CN or H₂/Pd-C .
Key Considerations: Optimize reaction time, temperature, and stoichiometry to avoid byproducts like over-alkylation or oxidation of the thiophene ring.
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer:
Q. What are the key physicochemical properties of this compound, and how are they characterized?
Methodological Answer:
- Solubility: Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis. Polar aprotic solvents enhance solubility due to the amine’s basicity .
- pKa: Determine via potentiometric titration (expected pKa ~9–10 for the amine group) .
- Stability: Monitor degradation under UV light, heat, or oxidative conditions (HPLC or TLC tracking) .
Advanced Research Questions
Q. How is this compound utilized in coordination chemistry, and what catalytic properties do its metal complexes exhibit?
Methodological Answer:
- Ligand Design: The amine and heteroaromatic groups (pyridine/thiophene) act as electron donors. Example: Co(II) or Cu(I) complexes show catalytic activity in oxidation reactions (e.g., alkene epoxidation) .
- Characterization: X-ray crystallography (using SHELX ) confirms geometry. Cyclic voltammetry reveals redox behavior (e.g., Co(II)/Co(III) transitions) .
- Application: Catalytic efficiency is tested via turnover frequency (TOF) in model reactions (e.g., Suzuki coupling) .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Case Example: If one study reports antimicrobial activity (IC₅₀ = 10 µM) and another shows inactivity (IC₅₀ > 100 µM):
- Experimental Variables: Compare bacterial strains, assay conditions (e.g., pH, solvent), and compound purity (HPLC ≥95%) .
- Metabolism: Assess stability in culture media (LC-MS tracking) to rule out degradation .
- Dose-Response: Perform full dose-response curves (0.1–100 µM) with positive controls (e.g., ciprofloxacin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
